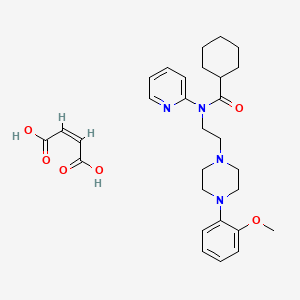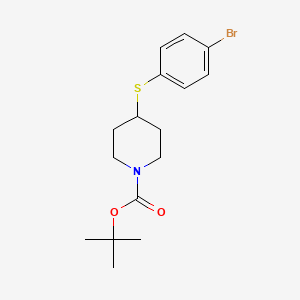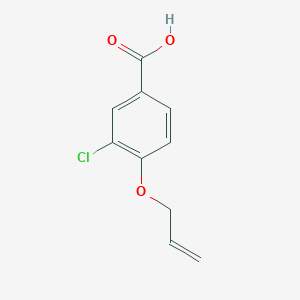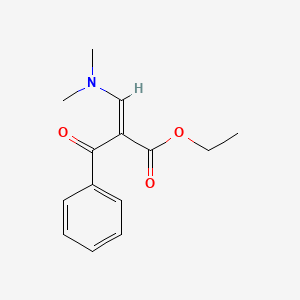
WAY-100635 maleate salt
Overview
Description
WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .
Molecular Structure Analysis
The molecular weight of this compound is 538.64 . Its molecular formula is C25H34N4O2 · C4H4O4 . The InChI key is XIGAHNVCEFUYOV-BTJKTKAUSA-N .Chemical Reactions Analysis
This compound is a potent and selective 5-hydroxytryptamine1A antagonist with an IC50 of 0.95 ± 0.12 nM for 5-HT . It has an IC50 of 1.35 nM and is > 100-fold selective for the 5-HT1A site relative to a range of other CNS receptors .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water to 50 mM . It is also soluble in DMSO and EtOH . The storage condition is at -20°C .Scientific Research Applications
WAY-100635 maleate salt has been used in a variety of studies related to the 5-HT1A receptor, its mechanism of action, and its potential therapeutic applications. For example, it has been used in studies to investigate the role of 5-HT1A receptors in the regulation of anxiety-like behavior and to evaluate the effects of this compound on the activity of 5-HT1A receptors in the brain. Additionally, it has been used in studies to investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of depression and anxiety.
Mechanism of Action
Target of Action
WAY-100635 maleate salt is a potent and selective antagonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine . The 5-HT1A receptor is implicated in a variety of cognitive and physiological processes, including the regulation of mood and anxiety .
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it selectively . This binding inhibits the action of serotonin on the 5-HT1A receptor . Unlike WAY100135, another compound that interacts with the 5-HT1A receptor, this compound displays no partial agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By acting as an antagonist at the 5-HT1A receptor, this compound prevents serotonin from binding to the receptor and activating the pathway . This can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin activity at the 5-HT1A receptor . This can result in a variety of effects, depending on the specific physiological context. For example, in the central nervous system, this could lead to changes in mood and anxiety levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to the 5-HT1A receptor may influence the effectiveness of this compound .
Advantages and Limitations for Lab Experiments
WAY-100635 maleate salt has several advantages for use in laboratory experiments. It is a potent agonist of the 5-HT1A receptor and has been shown to have a number of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, it has not been approved for use in humans, so it cannot be used in clinical trials.
Future Directions
There are a number of potential future directions for WAY-100635 maleate salt. For example, further research could be conducted to investigate the potential therapeutic applications of this compound in the treatment of depression and anxiety. Additionally, research could be conducted to investigate the effects of this compound on other neurological disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to investigate the potential side effects of this compound and to develop safer and more effective formulations of the compound. Finally, research could be conducted to investigate the potential interactions of this compound with other drugs and to develop new formulations that could be used in combination therapies.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
WAY-100635 maleate salt plays a significant role in biochemical reactions by selectively binding to the 5-HT1A serotonin receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. This compound interacts with the receptor by inhibiting its activity, which in turn affects the downstream signaling pathways. The compound has been shown to interact with various enzymes and proteins, including those involved in the serotonin and dopamine pathways. These interactions are primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting the 5-HT1A receptor, which leads to altered neurotransmitter release and changes in synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors that are regulated by serotonin signaling. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT1A serotonin receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream G protein-coupled signaling pathways. The inhibition of these pathways leads to changes in neurotransmitter release, enzyme activity, and gene expression. This compound also interacts with other biomolecules, such as dopamine receptors, further influencing its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and neurotransmitter levels. These temporal effects are crucial for understanding the long-term impact of the compound on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the 5-HT1A receptor without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including altered behavior, changes in cardiovascular function, and potential neurotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to serotonin and dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin and dopamine. By inhibiting these enzymes, this compound can alter the levels of these neurotransmitters and affect overall metabolic flux. Additionally, the compound can influence the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its overall activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with the 5-HT1A serotonin receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the precise mechanisms by which this compound exerts its effects on cellular function .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634908-75-1 | |
| Record name | WAY-100635 maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?
A1: this compound acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with this compound effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.
Q2: Can this compound impact the antinociceptive effects of drug combinations?
A2: Research suggests that this compound can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, this compound partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)






![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)


![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

